molecular formula C43H58N2O17 B593776 Methyllycaconitine (citrate) CAS No. 351344-10-0

Methyllycaconitine (citrate)

Cat. No.: B593776
CAS No.: 351344-10-0
M. Wt: 874.9
InChI Key: INBLZNJHDLEWPS-OULUNZSJSA-N
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Biochemical Analysis

Biochemical Properties

Methyllycaconitine (citrate) is a specific antagonist of α7 neuronal nicotinic acetylcholine receptor (α7nAChR) with blood-brain barrier permeability . It interacts with α7nAChR, which is an important downstream effector of the STAT3 signaling pathway . The interaction between Methyllycaconitine (citrate) and α7nAChR plays a crucial role in biochemical reactions .

Cellular Effects

Methyllycaconitine (citrate) has been shown to inhibit the decreased cell viability induced by Aβ 25-35, suggesting that it has a protective effect against Aβ-induced cytotoxicity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methyllycaconitine (citrate) exerts its effects at the molecular level through its interaction with α7nAChR . It activates α7nAChR, increases STAT3 expression, reduces Caspase-1 expression, and suppresses inflammation by inhibiting inflammatory pyroptosis and M1 to M2 macrophage transformation .

Temporal Effects in Laboratory Settings

The effects of Methyllycaconitine (citrate) change over time in laboratory settings. It has been shown that Methyllycaconitine (citrate) can inhibit Aβ-induced autophagosome accumulation in SH-SY5Y cells .

Dosage Effects in Animal Models

In animal models, the effects of Methyllycaconitine (citrate) vary with different dosages. For example, a single intraperitoneal administration of Methyllycaconitine (citrate) (6 mg/kg) does not induce climbing behavior. Pretreatment with Methyllycaconitine (citrate) can significantly inhibit methamphetamine (METH)-induced climbing behavior, with an inhibition rate of about 50% .

Metabolic Pathways

Methyllycaconitine (citrate) is involved in the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .

Biological Activity

Methyllycaconitine (MLA), particularly in its citrate form, is a potent antagonist of the α7 nicotinic acetylcholine receptors (nAChRs). This compound has garnered significant attention due to its unique pharmacological properties and potential therapeutic applications. This article provides a detailed overview of the biological activity of methyllycaconitine citrate, including its mechanism of action, effects on various biological systems, and relevant research findings.

  • Chemical Name : [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate
  • Molecular Formula : C₃₁H₃₅N₃O₈
  • Purity : ≥95%
  • Ki Value : 1.4 nM for α7 nAChRs

Methyllycaconitine selectively antagonizes α7 nAChRs, which are critical for various neurophysiological processes. The high affinity (Ki = 1.4 nM) indicates that MLA can effectively inhibit receptor activity even at low concentrations. In addition to its primary action on α7 receptors, MLA also interacts with α4β2 and α6β2 receptors at higher concentrations (>40 nM) .

Neuroprotective Properties

MLA has been shown to exhibit neuroprotective effects in several studies:

  • Methamphetamine-Induced Neurotoxicity :
    • MLA significantly attenuates methamphetamine (METH)-induced neurotoxicity in the mouse striatum. In vivo studies demonstrated that MLA prevented microglial activation and maintained dopamine uptake in striatal synaptosomes .
  • Amyloid-β Toxicity :
    • In vitro studies indicate that MLA protects against cytotoxicity induced by amyloid-β peptides (Aβ). It inhibits Aβ-induced autophagy and prevents the accumulation of autophagosomes in neuronal cell lines .

Inflammatory Responses

MLA's role extends to modulating inflammatory responses:

  • It has been observed to reduce cytokine production in activated macrophages, suggesting a potential application in managing inflammatory conditions . Specifically, MLA treatment led to decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in experimental models .

Table 1: Summary of Key Research Findings on Methyllycaconitine Citrate

StudyFocusKey Findings
PMC4216102Amyloid-β CytotoxicityMLA protects against Aβ-induced cytotoxicity by inhibiting autophagy.
MDPIMacrophage ActivationMLA reduces IL-6 and TNF-α production in macrophages.
Tocris BioscienceNeurotoxicityMLA attenuates METH-induced neurotoxicity in mice.
Frontiers in NeuroscienceBehavioral EffectsInfusion of MLA affects aversive memory processes in rats.

Pharmacological Applications

Given its biological activity, methyllycaconitine citrate is being explored for various therapeutic applications:

  • Neurodegenerative Diseases :
    • Its ability to mitigate neurotoxicity suggests potential use in treating conditions like Alzheimer's disease.
  • Pain Management :
    • The compound's effects on pain pathways indicate possible applications in analgesia, particularly through its action on nAChRs involved in pain modulation .
  • Inflammatory Disorders :
    • By regulating cytokine release and macrophage activity, MLA may offer therapeutic benefits for autoimmune and inflammatory diseases.

Properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-OULUNZSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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